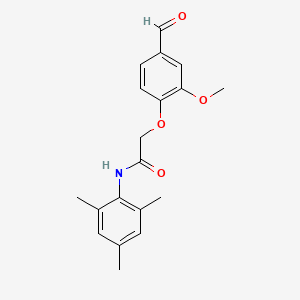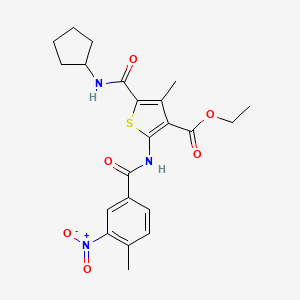
2-(4-formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
2-(4-formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C19H21NO4 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-formyl-2-methoxyphenoxy)-N-mesitylacetamide is 327.14705815 g/mol and the complexity rating of the compound is 416. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding and Thermochemical Properties
Intermolecular and Intramolecular Hydrogen Bonds : Methoxyphenols, structural fragments similar to 2-(4-formyl-2-methoxyphenoxy)-N-mesitylacetamide, can form strong intermolecular and intramolecular hydrogen bonds, influencing their physical-chemical characteristics. Thermochemical studies have provided insights into the vapor pressure, vaporization, sublimation, and fusion enthalpies of methoxyphenols, offering a foundation for understanding the compound's behavior in various states. These properties are crucial for developing new materials and understanding their stability and reactivity under different conditions (Varfolomeev et al., 2010).
Synthesis and Stereochemistry of Polymeric Derivatives
Polymeric Derivatives : The synthesis and characterization of polymeric derivatives, such as those from 4-methoxyphenylacetic acid, hint at the potential for creating materials with specific pharmacological activities. The study of these derivatives provides insights into the stereochemistry of polymer chains, which is essential for understanding their interaction with biological systems and for the development of novel materials with specific applications (Román & Gallardo, 1992).
Environmental Impact and Treatment
Nonylphenol in the Environment : While not directly related to 2-(4-formyl-2-methoxyphenoxy)-N-mesitylacetamide, the study of nonylphenol's environmental impact and treatment in wastewaters sheds light on the broader context of methoxyphenol derivatives' behavior in nature. Understanding the fate, toxicity, and treatment options for such compounds is crucial for environmental protection and the development of sustainable chemical practices (Soares et al., 2008).
Antimicrobial Activities
Antimicrobial Applications : The synthesis and evaluation of phenoxy acetic acid derivatives, including those related to 2-(4-formyl-2-methoxyphenoxy)-N-mesitylacetamide, for their anti-mycobacterial activities provide a glimpse into the potential biomedical applications of these compounds. Such studies are vital for the development of new antimicrobial agents, offering alternatives in the fight against resistant strains of bacteria (Yar et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-7-13(2)19(14(3)8-12)20-18(22)11-24-16-6-5-15(10-21)9-17(16)23-4/h5-10H,11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUVXNGOKGSHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=C(C=C(C=C2)C=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-chloro-N-[3-(morpholin-4-yl)propyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B4592736.png)
![3-[(methylsulfonyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4592743.png)
![7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(1H-PYRROL-2-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B4592750.png)
amine dihydrochloride](/img/structure/B4592760.png)
![N-{4-[N-(3-chloro-4-methylphenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B4592787.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-fluorophenyl)thiourea](/img/structure/B4592788.png)
![N~2~-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}leucinamide](/img/structure/B4592790.png)
![2-bromo-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4592793.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4592797.png)
![3-{[4-(2-ethoxyethoxy)benzoyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4592798.png)
![1-{4-[(5-BROMO-2-THIENYL)SULFONYL]PIPERAZINO}-2-METHYL-1-PROPANONE](/img/structure/B4592804.png)


